molecular formula C10H17NO3S B14766271 4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid

4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid

Cat. No.: B14766271
M. Wt: 231.31 g/mol
InChI Key: RNYOCLPXDYDDEJ-UHFFFAOYSA-N
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Description

4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a thiomorpholine ring substituted with an oxolan-2-ylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions to form the thiomorpholine ring.

    Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via alkylation reactions using oxirane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The oxolan-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Oxolan-2-yl)methyl]thiomorpholine-4-carboxylic acid
  • 4-[Ethyl(oxolan-2-ylmethyl)carbamoyl]thiomorpholine-3-carboxylic acid

Uniqueness

4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

4-(oxolan-2-ylmethyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C10H17NO3S/c12-10(13)9-7-15-5-3-11(9)6-8-2-1-4-14-8/h8-9H,1-7H2,(H,12,13)

InChI Key

RNYOCLPXDYDDEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CCSCC2C(=O)O

Origin of Product

United States

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